3-Benzyltetrahydrofuran
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Overview
Description
3-Benzyltetrahydrofuran is an organic compound with the molecular formula C11H14O. It is a derivative of tetrahydrofuran, where a benzyl group is attached to the third carbon of the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyltetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzyl alcohol with tetrahydrofuran in the presence of a strong acid can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specifics of industrial methods are often proprietary, but they generally aim to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
3-Benzyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound, with studies investigating its interactions with biological molecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 3-benzyltetrahydrofuran exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the benzyl group, commonly used as a solvent in organic reactions.
2-Benzyltetrahydrofuran: Similar structure but with the benzyl group attached to the second carbon.
4-Benzyltetrahydrofuran: Another analog with the benzyl group on the fourth carbon.
Uniqueness: 3-Benzyltetrahydrofuran is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other tetrahydrofuran derivatives and valuable in specific synthetic and research applications .
Properties
CAS No. |
5368-63-8 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-benzyloxolane |
InChI |
InChI=1S/C11H14O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11H,6-9H2 |
InChI Key |
PMXWKVSABVAGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2=CC=CC=C2 |
Origin of Product |
United States |
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